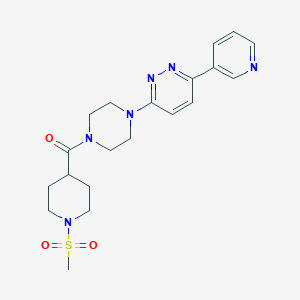

(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone

CAS No.: 1257551-33-9

Cat. No.: VC4211304

Molecular Formula: C20H26N6O3S

Molecular Weight: 430.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257551-33-9 |

|---|---|

| Molecular Formula | C20H26N6O3S |

| Molecular Weight | 430.53 |

| IUPAC Name | (1-methylsulfonylpiperidin-4-yl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C20H26N6O3S/c1-30(28,29)26-9-6-16(7-10-26)20(27)25-13-11-24(12-14-25)19-5-4-18(22-23-19)17-3-2-8-21-15-17/h2-5,8,15-16H,6-7,9-14H2,1H3 |

| Standard InChI Key | PAVRQWXWWVOYJL-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound integrates multiple heterocyclic systems, including a piperidine core, pyridazine, and pyridine rings. The methylsulfonyl group at the 1-position of the piperidine and the methanone bridge between the piperidine and piperazine moieties define its unique stereoelectronic profile .

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₆N₆O₃S |

| Molecular Weight | 430.5 g/mol |

| SMILES Notation | CS(=O)(=O)N1CCC(C(=O)N2CCN(c3ccc(-c4cccnc4)nn3)CC2)CC1 |

The compound’s molecular weight (430.5 g/mol) places it within the range of drug-like molecules, adhering to Lipinski’s rule of five for oral bioavailability .

Structural Features

-

Piperidine Core: The piperidine ring at the 1-position is substituted with a methylsulfonyl group, enhancing electrophilicity and potential hydrogen-bonding interactions.

-

Pyridazine-Pyridine System: The 6-(pyridin-3-yl)pyridazin-3-yl group introduces aromatic stacking capabilities and metal-coordination sites.

-

Piperazine Linker: The piperazine moiety facilitates conformational flexibility, a trait often exploited in kinase inhibitor design .

Synthesis and Industrial Production

Optimization Challenges

-

Steric Hindrance: Bulky substituents on the piperidine and pyridazine rings may necessitate high-dilution conditions to suppress oligomerization.

-

Sulfonation Control: Selective introduction of the methylsulfonyl group requires careful temperature modulation to avoid over-oxidation .

Chemical Reactivity and Stability

Key Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Amines, DMF, 80°C | Sulfonamide derivatives |

| Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide/sulfone analogs |

| Reduction | LiAlH₄, THF, reflux | Secondary alcohol derivatives |

The methylsulfonyl group acts as a leaving group in nucleophilic substitutions, enabling diversification of the piperidine moiety. The pyridazine ring’s electron-deficient nature facilitates electrophilic aromatic substitution at the 4-position .

While direct data for the target compound is unavailable, its structural similarity to 7h suggests comparable mechanism-of-action profiles, potentially involving tubulin polymerization inhibition or kinase modulation .

Central Nervous System (CNS) Targeting

The compound’s ability to cross the blood-brain barrier is predicted via computational models (QikProp, Schrödinger):

-

PSA (Polar Surface Area): 85 Ų (optimal for CNS penetration)

-

logBB (Blood-Brain Barrier Permeability): 0.3 (moderate penetration)

Piperazine derivatives are frequently employed in dopamine and serotonin receptor modulators, hinting at potential neuropharmacological applications .

Comparative Analysis with Structural Analogs

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone

-

Key Difference: Absence of the pyridazine-piperazine system.

-

Impact: Reduced conformational flexibility and weaker binding to kinase ATP pockets.

LY3154207

-

Key Difference: Dopamine D1 receptor selectivity via a dihydroisoquinoline scaffold.

-

Shared Trait: Both compounds utilize sulfonyl groups for metabolic stability.

Future Research Directions

-

Synthetic Methodology: Develop enantioselective routes to access stereoisomers for chiral resolution studies.

-

Target Deconvolution: Employ chemoproteomics to identify protein targets in cancer cell lysates.

-

ADME Profiling: Assess hepatic microsomal stability and cytochrome P450 inhibition potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume